molecular formula C18H35NO3 B2770513 1-(3-(Cyclohexyloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol CAS No. 899997-33-2

1-(3-(Cyclohexyloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol

Cat. No. B2770513
M. Wt: 313.482
InChI Key: CXKSGCHNOOWHFK-UHFFFAOYSA-N
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Description

The compound is a derivative of piperidine, a six-membered ring with one nitrogen atom, and cyclohexane, a six-membered ring with all carbon atoms. It also contains hydroxyl (-OH) and ether (-O-) functional groups. The presence of these functional groups and the rings could influence its physical and chemical properties .


Molecular Structure Analysis

The compound likely has several conformers due to the flexibility of the cyclohexane and piperidine rings. The most stable conformation would minimize steric strain and 1,3-diaxial interactions .


Chemical Reactions Analysis

The compound could undergo various chemical reactions due to the presence of the hydroxyl and ether functional groups. For example, the hydroxyl group could participate in acid-base reactions, while the ether group could undergo reactions with strong acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its conformation, functional groups, and stereochemistry .

properties

IUPAC Name

1-(3-cyclohexyloxy-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35NO3/c1-17(2)10-14(20)11-18(3,4)19(17)12-15(21)13-22-16-8-6-5-7-9-16/h14-16,20-21H,5-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKSGCHNOOWHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1CC(COC2CCCCC2)O)(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Cyclohexyloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol

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